TrbI protein
Description
Properties
CAS No. |
148591-53-1 |
|---|---|
Molecular Formula |
C4H4N2O2 |
Synonyms |
TrbI protein |
Origin of Product |
United States |
Molecular Genetics and Regulatory Aspects of Trbi
Genomic Organization and Location of the trbI Gene within Conjugative Operons
The trbI gene is typically located within conjugative operons on plasmids, specifically within the trb gene cluster. These operons encode the proteins necessary for the formation of the conjugative pilus and the mating pore, which are essential components of the Type IV Secretion System (T4SS) responsible for DNA transfer between bacterial cells. ebi.ac.ukmdpi.com
In the well-characterized F plasmid of Escherichia coli, the trbI gene is situated between traC and traW within the large tra operon. nih.gov This operon contains the majority of the tra genes involved in pilus assembly. oup.com Similarly, in the Agrobacterium tumefaciens Ti plasmid, the trbI gene is part of the trb operon, which is one of the two unlinked regions containing genes required for conjugal transfer. ebi.ac.uk While the tra gene cluster in Ti plasmids is primarily involved in conjugal DNA processing, the trb cluster is thought to direct the synthesis of the conjugal pilus and mating pore. ebi.ac.uk
The genetic organization of conjugative operons can vary among different plasmid families. For instance, some F-like plasmids exhibit a bipartite operon structure, with genes for relaxosome formation transcribed divergently from those involved in conjugative pilus formation. nih.gov Despite these variations, trbI is often found alongside other genes crucial for pilus assembly and function, such as trbB, trbC, trbD, trbE, trbF, trbG, trbH, and trbL, many of which are essential for efficient transfer. ebi.ac.ukoup.com
Transcriptional Regulation of trbI Expression in Donor Cells
The expression of genes within conjugative operons, including trbI, is tightly regulated in donor cells to minimize the metabolic burden on the host bacterium. oup.comnih.gov This regulation often involves complex circuits incorporating both plasmid-encoded and host-encoded factors, as well as environmental conditions and cell cycle progression. nih.gov
In the F plasmid, the expression of tra genes is primarily controlled by a regulatory cascade initiated by the TraJ protein. nih.gov TraJ activates the PY promoter, which drives the transcription of the main tra operon, including trbI. nih.gov This cascade leads to the production of proteins necessary for the conjugative pilus, the T4SS, and the relaxosome. nih.gov The expression of tra genes is typically repressed under normal conditions to prevent constitutive expression. nih.gov
In Agrobacterium tumefaciens Ti plasmids, the induction of tra and trb operons, including trbI, is linked to the presence of specific opines produced by plant tumors. oup.com This induction occurs via a two-step transcriptional cascade involving the regulatory gene traR. oup.com TraR, a LuxR-family transcription activator, requires a specific autoinducer molecule, Agrobacterium autoinducer (AAI), for activity. oup.com AAI is synthesized by TraI, and its intracellular concentration, which is low constitutively, becomes sufficient for tra expression only at high cell density, thus coupling conjugation to quorum sensing. oup.com
While the specific regulatory elements and mechanisms can differ between plasmid types, the overarching principle is that trbI expression is controlled as part of a coordinated program ensuring that the conjugation machinery is produced efficiently and at the appropriate time and conditions for successful DNA transfer.
Genetic Analysis of trbI Mutants and Their Phenotypic Characterization
Genetic analysis of trbI mutants has been instrumental in understanding the function of the TrbI protein in bacterial conjugation. Studies involving deletions, insertions, and point mutations in the trbI gene have revealed its impact on conjugation efficiency and pilus morphology.
Effects of trbI Deletions on Conjugation Efficiency
Mutational analyses have shown that trbI is involved in conjugative transfer, although its essentiality can vary depending on the plasmid system. In the F plasmid, insertion mutations in trbI have been reported to result in hosts that remain quite transfer proficient, suggesting that trbI is not absolutely essential for conjugation in this system. nih.govnih.gov However, overexpression of TrbI has been observed to affect mating efficiency. asm.org
In contrast, studies on the Agrobacterium tumefaciens Ti plasmid pTiC58 indicated that while most trb genes are essential for conjugal transfer, trbI is one of the exceptions, along with trbK. ebi.ac.uknih.gov Although not essential, the this compound can significantly increase conjugational efficiency in some systems. ebi.ac.uknih.gov Deletion of trbI in pTiC58 resulted in very low but detectable levels of transfer. nih.gov
These findings suggest that while TrbI may not be strictly required for the basic machinery to assemble in all cases, it plays a significant role in optimizing the efficiency of DNA transfer.
Here is a summary of the effect of trbI mutations on conjugation efficiency based on the provided text:
| Plasmid System | Type of trbI Mutation | Effect on Conjugation Efficiency | Key Observation | Source |
| F plasmid | Insertion | Remains quite proficient | Not absolutely essential | nih.govnih.gov |
| F plasmid | Overexpression | Affected | Impact on mating efficiency | asm.org |
| Ti plasmid (pTiC58) | Insertion | Very low but detectable levels | Not essential, but increases efficiency | ebi.ac.uknih.gov |
| pVA1-type plasmids | Not specified | Might regulate | Not essential, but might regulate efficiency | nih.gov |
Impact of trbI Mutations on Pilus Morphology and Dynamics
Mutations in trbI have been shown to affect the morphology and dynamics of the conjugative pilus, particularly in the F plasmid system. trbI mutants have been reported to elaborate unusually long F pili. nih.govnih.govasm.orgasm.org This phenotype suggests that TrbI plays a role in pilus retraction. mdpi.comnih.govasm.orgasm.orgresearchgate.net
The F pilus undergoes cycles of extension and retraction, which are crucial for establishing stable mating pairs between donor and recipient cells. While other proteins like TraB, TraV, TraW, TraF, and TraH are important for pilus extension, TrbI is specifically implicated in the retraction process. mdpi.comresearchgate.net The observation of elongated pili in trbI mutants supports the hypothesis that TrbI is involved in controlling the kinetics of pilus retraction. nih.govnih.gov
Furthermore, mutations in trbI have been associated with increased resistance to F-pilus-specific phages. nih.govnih.gov This resistance can also be caused by the expression of excess TrbI in hosts with a wild-type plasmid. nih.govnih.gov This phenotype is consistent with TrbI's proposed role in pilus dynamics, as alterations in pilus morphology or retraction could affect phage binding and infection.
TrbI interacts directly with TraH, a protein also involved in pilus dynamics. nih.govasm.orgasm.org This interaction is considered to potentially initiate pilus retraction. nih.gov The interaction between TrbI and TraH has been mapped to specific regions, with deletions in the N-terminal region of TraH enhancing its interaction with TrbI. asm.orgasm.org This molecular interaction further supports TrbI's role in modulating pilus behavior.
Here is a summary of the impact of trbI mutations on pilus morphology and related phenotypes:
| Plasmid System | Type of trbI Mutation | Effect on Pilus Morphology/Dynamics | Related Phenotypes | Source |
| F plasmid | Insertion | Unusually long F pili | Increased resistance to F-pilus-specific phages | nih.govnih.govasm.orgasm.org |
| F plasmid | Overexpression | Not directly stated, but related | Caused F-pilus-specific phage resistance | nih.govnih.gov |
| F plasmid | Mutation | Implicated in pilus retraction | Proposed role in controlling retraction kinetics | mdpi.comnih.govnih.govasm.orgasm.orgresearchgate.net |
Structural Biology of Trbi Protein
Protein Topology and Membrane Localization of TrbI
TrbI is firmly anchored within the bacterial cell envelope, exhibiting a specific topology that facilitates its role in conjugative transfer. Its localization and orientation within the inner membrane are critical for mediating interactions with other T4SS components situated in the cytoplasm and periplasm.
Intrinsic Inner-Membrane Localization
Multiple studies have established TrbI as an intrinsic inner-membrane protein. ebi.ac.uknih.govnih.govdntb.gov.ua This localization is characterized by the presence of a single transmembrane segment, typically located near the protein's N-terminus. nih.gov This transmembrane helix serves to embed TrbI within the lipid bilayer of the inner membrane, anchoring the protein while allowing other domains to extend into adjacent cellular compartments.
Periplasmic Domain Architecture
A significant portion of the TrbI protein extends into the periplasmic space. This periplasmic domain is described as a hydrophilic region, comprising approximately 88 residues in the case of the Escherichia coli F plasmid TrbI. nih.gov This substantial periplasmic extension suggests a role in protein-protein interactions within this compartment. TrbI is considered part of a periplasmic cluster of proteins in E. coli, indicating its involvement in the assembly or function of periplasmic components of the T4SS. nih.gov While TrbI itself is inner membrane-localized, related proteins like VirB10, which contain a homologous TrbI domain (Pfam PF03743), contribute to the outer membrane components of T4SSs, forming structures such as dome-shaped bowls in the outer membrane complex. biorxiv.orgnih.gov This shared domain highlights potential structural or interaction similarities in the periplasm despite different membrane anchors.
Methodologies for Structural Characterization of TrbI and its Complexes
Determining the three-dimensional structure of membrane proteins like TrbI and their complexes with other T4SS components is challenging but crucial for understanding their mechanisms. Various methodologies are employed for this purpose.
Techniques commonly used for protein structural characterization include X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. intertek.comnih.govevotec.com
X-ray Crystallography: This technique provides high-resolution atomic structures of proteins when suitable crystals can be obtained. jic.ac.ukwikipedia.org While challenging for membrane proteins due to difficulties in expression, purification, and crystallization in a lipid or detergent environment, it remains a powerful tool. wikipedia.orgnih.govproteros.com Crystallization trials for TrbI have been explored, though obtaining diffraction-quality crystals can be a hurdle. yorku.ca
Cryo-Electron Microscopy (cryo-EM): Cryo-EM has become increasingly valuable for determining the structures of large protein complexes, including bacterial secretion systems. genome.jpnih.govnih.gov This technique allows visualization of proteins in a near-native state and is particularly well-suited for multi-component membrane complexes that may be difficult to crystallize. Cryo-EM has been used to study the architecture of T4SSs and related protein complexes. biorxiv.orgnih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is useful for studying protein structure, dynamics, and interactions, particularly for proteins that are difficult to crystallize or are intrinsically disordered. nih.govresearchgate.netfrontiersin.org Solution NMR is typically limited to smaller proteins, while solid-state NMR can be applied to membrane proteins in lipid environments or larger assemblies. nih.govfrontiersin.org NMR has been utilized in studies investigating interactions between T4SS proteins, including those involving components like TrbB and TraW, which interact with TrbI. researchgate.netresearchgate.net
Other biophysical techniques contribute to the structural characterization by providing complementary information. These include:
Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure content and folding stability of proteins. intertek.comnih.govresearchgate.net
Mass Spectrometry (MS): Provides information on protein mass, post-translational modifications, and can be coupled with techniques like Hydrogen-Deuterium Exchange (HDX-MS) to probe protein dynamics and interactions. intertek.comnih.gov
Analytical Ultracentrifugation (AUC) and Size Exclusion Chromatography (SEC): Used to determine the oligomeric state and molecular weight of proteins and complexes. intertek.comresearchgate.net
While direct high-resolution structural data specifically for TrbI may be limited in the provided search results, the application of these diverse methodologies to TrbI and its interacting partners within the T4SS context is essential for elucidating its precise structural details and its dynamic involvement in the conjugation process.
Biochemical Mechanisms of Trbi Protein Function
Role in Conjugative Pilus Dynamics
The F-pilus is a dynamic structure that extends to make contact with a recipient cell and then retracts to bring the cells into close proximity for DNA transfer. asm.orgnih.gov TrbI is a key protein in regulating these dynamic movements. oup.commdpi.com Its primary influence appears to be on the retraction phase, although it may also affect the kinetics of pilus growth. ebi.ac.ukcathdb.infowikigenes.org
Detailed Mechanism of Pilus Retraction
The primary evidence for TrbI's role in pilus retraction comes from mutational studies. asm.orgasm.org Strains with mutations in the trbI gene are observed to produce unusually long F-pili. nih.govasm.org This phenotype is indicative of a deficiency in the pilus retraction mechanism, suggesting that TrbI is either a direct component of the retraction machinery or a regulator of it. nih.govasm.org
The F-pilus retracts or disassembles, presumably into the host cell, to draw mating cells together. asm.orgasm.org TrbI has been identified as a key candidate protein responsible for this process. asm.org While the precise molecular action is not fully elucidated, it is understood to be part of a larger protein complex that collectively manages the state of the pilus. nih.gov The retraction process is powered by ATPases, such as PilT in other Type IV pilus systems, which drive the depolymerization of the pilus filament. ebi.ac.uk TrbI's function is believed to be integrated with these energetic processes to control the disassembly of the pilin (B1175004) subunits. oup.commdpi.com
| TrbI Mutant Phenotype | Implication for Function |
| Expression of unusually long F-pili nih.govasm.org | Deficiency in pilus retraction nih.gov |
| Increased resistance to F-pilus-specific phages nih.gov | Altered pilus structure or dynamics |
| Retained proficiency in plasmid transfer, though at a potentially reduced efficiency ebi.ac.uknih.gov | TrbI is not essential for conjugation but enhances its efficiency ebi.ac.ukcathdb.info |
Molecular Basis of TrbI Interaction with Cellular Components
TrbI does not function in isolation. It is part of a multi-protein complex that spans the bacterial envelope. nih.gov As an inner membrane protein, it consists of a membrane-spanning segment near its N-terminus and a hydrophilic domain that extends into the periplasm, allowing it to interact with components in different cellular compartments. wikigenes.org
Interaction with the Outer Membrane-Associated Complex
TrbI is a member of an interaction group of F-exclusive periplasmic proteins that includes TraF, TraH, TraU, TraW, and TrbB. nih.govnih.gov This group of proteins forms a complex that associates with the outer membrane. nih.govnih.gov Yeast two-hybrid analysis has shown that TrbI interacts directly with TraH. nih.gov This interaction is critical, as the stability and correct localization of the TraH protein are dependent on TrbI. asm.orgnih.govasm.org In the absence of TrbI, levels of TraH are undetectable. nih.gov This entire complex is thought to be anchored to the outer membrane by the TraV protein, which serves as a hub for these interactions. nih.gov The complex is believed to regulate the dynamic extension and retraction of the F-pilus. nih.gov
| Interacting Protein | Location | Relationship with TrbI |
| TraH | Outer Membrane-Associated Periplasmic Protein asm.orgnih.gov | Direct interaction; TrbI is required for TraH stability and localization. asm.orgnih.govasm.org |
| TraF | Outer Membrane-Associated Periplasmic Protein asm.orgnih.gov | Part of the same interaction group; linked to TrbI via TraH. nih.gov |
| TraU | Outer Membrane-Associated Periplasmic Protein asm.orgnih.gov | Part of the same interaction group; linked to TrbI via TraH. nih.gov |
| TraW | Outer Membrane-Associated Periplasmic Protein asm.orgnih.gov | Part of the same interaction group. nih.gov |
| TrbB | Periplasmic Protein nih.gov | Part of the same interaction group. nih.gov |
| TraV | Outer Membrane Protein nih.gov | Putative anchor for the entire outer membrane-associated complex. asm.orgnih.gov |
Potential Enzymatic or Scaffolding Activities
There is currently no direct evidence to suggest that TrbI possesses enzymatic activity. However, its role within the T4SS protein complex is consistent with that of a scaffold protein. Scaffold proteins are known to bind with multiple members of a signaling or structural pathway, tethering them into functional complexes. jax.org TrbI's crucial role in stabilizing TraH and its membership in the larger outer membrane-associated complex suggest it acts as a molecular scaffold, ensuring the correct assembly and functional integrity of the machinery that controls pilus dynamics. asm.orgnih.govasm.org
While TrbI itself may not be catalytic, it is part of a complex containing proteins with enzymatic or chaperone-like functions. For instance, TrbB is a periplasmic disulfide isomerase with a thioredoxin-like domain, and it is thought to have a chaperone-like role in the T4SS assembly. asm.orgnih.gov The concept of scaffolding functions being distinct from catalytic functions is well-established for many enzymes and regulatory proteins. nih.gov TrbI's function appears to fall into this non-catalytic, organizational category, bringing together other proteins to facilitate the complex processes of pilus extension and retraction. nih.govdntb.gov.ua
Compound and Protein Names
| Name |
| ATP |
| PilT |
| TraA |
| TraB |
| TraC |
| TraD |
| TraE |
| TraF |
| TraG |
| TraH |
| TraI |
| TraK |
| TraL |
| TraN |
| TraP |
| TraQ |
| TraS |
| TraT |
| TraU |
| TraV |
| TraW |
| TraX |
| TrbB |
| TrbC |
| TrbI |
Protein Protein Interaction Networks of Trbi
Mapping of TrbI Interacting Partners
Studies utilizing techniques such as yeast two-hybrid analysis have been instrumental in identifying proteins that interact with TrbI asm.orgnih.govresearchgate.net. These studies have revealed that TrbI is part of an interaction group of F-plasmid Tra proteins, which are required for the elaboration of F pili asm.orgnih.gov.
Identification of Core Interacting Proteins (e.g., TraH, TraF, TraU, TraW)
Key interacting partners of TrbI identified through research include TraH, TraF, and TraU asm.orgnih.govnih.gov. While TraW is also part of the same interaction group, it is thought to interact indirectly with TraH via TraU asm.orgnih.gov.
Yeast two-hybrid analysis has provided detailed insights into these interactions:
TrbI and TraH: The interaction between TrbI and TraH is reported to be weak with full-length TraH but increases significantly (40-fold) with N-terminal deletions of TraH, suggesting that the first 50 amino acids of TraH may inhibit TrbI binding in yeast asm.orgnih.gov. The interaction requires the TraH amino acid segment from residues 193 to 225 asm.orgnih.gov.
TraH and TraF: The interaction between TraH and TraF is localized to the C-terminal segment of TraH (amino acids 315 to 458) asm.orgnih.gov.
TraH and TraU: The interaction between TraH and TraU is also localized to the C-terminal segment of TraH (amino acids 341 to 458) asm.orgnih.gov.
These interactions are consistent with the cellular localization of these proteins; TrbI is an inner membrane protein with a periplasmic domain, while TraH, TraF, TraU, and TraW are primarily periplasmic proteins asm.orgnih.govasm.org.
Here is a summary of the core interacting proteins and their reported interaction regions with TraH:
Table 1: Core Interacting Proteins of TrbI and their Interaction Regions with TraH
| Interacting Protein | Cellular Localization (Primary) | Interaction with TrbI | Interaction with TraH (Reported Region) |
|---|---|---|---|
| TraH | Periplasmic | Direct asm.orgnih.govnih.gov | N-terminal segment (residues 193-225) asm.orgnih.gov |
| TraF | Periplasmic | Indirect (via TraH) asm.orgnih.govnih.gov | C-terminal segment (residues 315-458) asm.orgnih.gov |
| TraU | Periplasmic | Indirect (via TraH) asm.orgnih.govnih.gov | C-terminal segment (residues 341-458) asm.orgnih.gov |
| TraW | Periplasmic | Indirect (via TraU) asm.orgnih.gov | Not directly reported to interact with TrbI or TraH in the same manner as TraF and TraU. |
Role of TrbI in Stabilizing Partner Proteins (e.g., TraH)
Research indicates that TrbI plays a role in stabilizing its interacting partners, particularly TraH nih.govdntb.gov.ua. Immunoblot analyses have shown that in the absence of TrbI, the levels of TraH are significantly reduced, becoming nearly undetectable nih.govasm.org. This suggests that TrbI is important for maintaining the stability of TraH nih.gov. Complementation assays where trbI was reintroduced restored TraH levels, further supporting the stabilizing role of TrbI nih.gov. The destabilization of TraH in the absence of proteins it directly interacts with, such as TrbI, TraF, and TraU, is consistent with their roles in potentially forming a complex that provides structural integrity nih.govasm.org.
Characterization of TrbI-Containing Protein Complexes
TrbI is considered part of an F-specific protein interaction group or complex that functions in the F-like T4SS asm.orgresearchgate.net. This group, besides TrbI, includes TraH, TraF, TraW, TraU, and TrbB asm.orgnih.gov. While TrbI is an inner membrane protein with a periplasmic domain, the other members of this core group are primarily periplasmic asm.orgnih.govasm.org. This localization suggests that these proteins likely form a periplasmic cluster in Escherichia coli asm.orgnih.gov.
TraH appears to be a central node within this interaction group, showing direct interactions with TrbI, TraU, and TraF in yeast two-hybrid assays asm.orgnih.govresearchgate.net. The formation of such complexes is crucial for the proper assembly and function of the conjugative apparatus nih.govasm.orgresearchgate.net.
Functional Significance of TrbI-Mediated Protein-Protein Interactions in Conjugation
The protein-protein interactions involving TrbI are functionally significant for bacterial conjugation, particularly in the context of F-pilus dynamics asm.orgnih.gov. While mutations in trbI may have only a minor effect on mating efficiency in some cases, they can lead to the elaboration of unusually long F pili ebi.ac.ukasm.orgnih.govnih.gov. This observation suggests that TrbI plays a role in pilus retraction ebi.ac.ukasm.orgnih.gov.
The interaction group containing TrbI, TraH, TraF, TraU, TraW, and TrbB is proposed to function as a switch that regulates the extension and retraction cycles of the F-pilus asm.orgnih.gov. Proteins like TraW, TraF, and TraH, and to a lesser extent TraU, are considered pro-extension components, as mutations in their genes result in shorter or fewer pili asm.org. Conversely, TrbI is viewed as a pro-retraction factor asm.org. The coordinated interactions within this complex are therefore essential for the proper assembly, function, and dynamic regulation of the conjugative pilus, ultimately impacting the efficiency of DNA transfer during conjugation ebi.ac.uknih.govnih.gov.
Biological Roles and Physiological Impact of Trbi
Enhancement of Conjugational Transfer Frequency and Efficiency
Research indicates that the presence of TrbI substantially increases the frequency and efficiency of conjugal plasmid transfer. ebi.ac.ukebi.ac.uk Although some conjugative systems can function without TrbI, its contribution leads to a more effective transfer process. For instance, in the Agrobacterium tumefaciens Ti plasmid system, while most trb genes are essential for conjugal transfer, a trbI mutant showed very low but detectable transfer levels, highlighting its role in optimizing the process rather than being strictly indispensable in all contexts or on all plasmids. nih.gov The precise mechanism by which TrbI enhances efficiency is linked to its influence on pilus dynamics, which directly impacts the successful formation and maintenance of mating pairs. ebi.ac.uknih.gov
Contribution to Mating Pair Formation and Stability in Bacterial Conjugation
TrbI is implicated in the formation and stability of mating pairs during bacterial conjugation. The conjugative pilus, a structure whose dynamics TrbI is thought to influence, is responsible for initiating contact between donor and recipient cells. oup.comasm.org Following initial contact, mating pair stabilization occurs, leading to intimate cell-to-cell contact necessary for DNA transfer. oup.com
Studies on the F plasmid suggest that TrbI may play a role in pilus retraction. nih.govmdpi.comasm.org Mutants lacking TrbI have been observed to express unusually long F pili, supporting the hypothesis that TrbI is involved in the retraction process. nih.govmdpi.comasm.org Pilus retraction is believed to bring the donor and recipient cells into close proximity, which is necessary for the formation of a stable mating junction and the subsequent transfer of the plasmid DNA. oup.comasm.org TrbI's interaction with other T4SS proteins, such as TraH, is considered to potentially initiate this retraction process. mdpi.com
Role in Phage Resistance and Exclusion Mechanisms
Beyond its direct role in conjugation, TrbI has been linked to mechanisms of phage resistance and exclusion in bacteria. Studies have shown that alterations in TrbI levels can affect the sensitivity of host cells to F-pilus-specific phages. nih.gov Specifically, expression of an excess of TrbI in cells carrying a wild-type F plasmid caused resistance to these phages. nih.gov Similarly, trbI insertion mutants in the F plasmid resulted in increased resistance to F-pilus-specific phages, even while retaining considerable transfer proficiency. nih.gov
This phage resistance phenotype associated with TrbI is likely related to its influence on the F pilus, which serves as the adsorption target for these phages. nih.govnih.gov Modifications in pilus structure or dynamics due to altered TrbI function could interfere with phage binding or DNA injection, thereby conferring resistance. nih.govnih.gov Both single-stranded DNA and RNA phage infections have been observed to be inhibited by excess TrbI, further supporting its role in phage defense. mdpi.comnih.gov
Impact on Horizontal Gene Transfer Dynamics in Microbial Populations
As a protein that enhances conjugational transfer, TrbI indirectly but significantly impacts the dynamics of horizontal gene transfer (HGT) within microbial populations. Conjugation is a major driver of HGT, facilitating the spread of genetic elements, including plasmids carrying antibiotic resistance genes and virulence factors, among bacteria. nih.govnih.govlibretexts.org
By increasing the efficiency of this process, TrbI contributes to the more rapid dissemination of these genetic traits within and between bacterial communities. nih.govosti.gov This accelerated HGT can lead to increased genetic diversity, adaptation to new environments, and the emergence of antibiotic-resistant strains and more virulent pathogens. libretexts.orgosti.gov Therefore, understanding the function and regulation of proteins like TrbI is crucial for comprehending the evolutionary dynamics of microbial populations and the spread of important genetic information. nih.gov
Advanced Methodologies for Trbi Protein Research
In Vivo Protein-Protein Interaction Mapping (e.g., Yeast Two-Hybrid Analysis)
Yeast two-hybrid (Y2H) analysis is a widely used in vivo technique to identify protein-protein interactions. thermofisher.comwikipedia.org This method relies on reconstituting a functional transcription factor through the interaction of two proteins of interest, a "bait" protein fused to a DNA-binding domain and a "prey" protein fused to an activation domain. thermofisher.comwikipedia.org If the bait and prey proteins interact, they bring the DNA-binding and activation domains into proximity, activating the transcription of a reporter gene. thermofisher.comwikipedia.org
Yeast two-hybrid screens have been instrumental in defining interaction groups among Tra proteins involved in F-like type IV secretion systems, including TrbI. nih.govnih.gov Studies have shown that TrbI is part of an interaction group with other F-specific proteins such as TraH, TraF, TraW, TraU, and TrbB. nih.govnih.govresearchgate.net Within this network, TraH has been identified as a highly connected node, exhibiting two-hybrid links to TrbI, TraU, and TraF. nih.govnih.gov The interaction between TrbI and TraH in Saccharomyces cerevisiae has been shown to require a specific segment of TraH, residues 193 to 225. nih.govnih.gov Interestingly, the interaction between TrbI and full-length TraH (lacking the signal peptide) is weak but significantly increases with N-terminal deletions of TraH, suggesting that the first 50 amino acids of TraH may inhibit TrbI binding in yeast. nih.govnih.gov
Bacterial two-hybrid systems, such as the BACTH system and its variant BACTH-TM, have also been employed to confirm protein interactions within T4SSs, including those involving F-plasmid proteins. nih.govfrontiersin.org The BACTH-TM system is particularly useful for studying interactions involving inner membrane proteins with periplasmic domains, aligning with the known localization of TrbI. nih.gov
Subcellular Localization Studies (e.g., Cell Fractionation, Immunofluorescence)
Determining the subcellular localization of TrbI protein is crucial for understanding its function within the bacterial cell and its role in the type IV secretion system. Techniques such as cell fractionation and immunofluorescence microscopy are commonly used for this purpose.
Cell fractionation experiments have demonstrated that TrbI is an intrinsic inner-membrane protein in Escherichia coli. nih.govdntb.gov.ua This localization is consistent with its proposed role in influencing pilus dynamics, which involves the inner membrane complex of the T4SS. ebi.ac.uknih.gov
Immunofluorescence microscopy allows for the visualization of protein distribution within intact cells using fluorescently labeled antibodies specific to the target protein. While general methods for subcellular localization studies using immunofluorescence are well-established umsystem.edu, specific detailed findings regarding TrbI localization using this method were not prominently found in the provided search results. However, combining immunofluorescence with techniques like correlative light and electron microscopy can allow for targeting tagged proteins for higher-resolution imaging. thermofisher.com
High-Resolution Imaging of Pilus Dynamics (e.g., Cryo-Electron Microscopy)
High-resolution imaging techniques, particularly cryo-electron microscopy (cryo-EM), are invaluable for visualizing the structure and dynamics of large protein complexes like the type IV secretion system and the associated pili. Cryo-EM allows for the study of protein structures in a near-native hydrated state by rapidly freezing the sample in vitreous ice. thermofisher.comnih.govrsb.org.uk
Cryo-EM can provide detailed 3D structures of proteins and protein complexes, sometimes at near-atomic resolution. thermofisher.comnih.govrsb.org.ukbiorxiv.org This technique is particularly powerful for studying membrane proteins and large macromolecular assemblies that are difficult to crystallize for X-ray crystallography. nih.govrsb.org.uk While the provided search results highlight the power of cryo-EM for studying protein structures and dynamics thermofisher.comnih.govrsb.org.uknih.govnih.govtohoku.ac.jpresearchgate.netthermofisher.comarxiv.org, specific high-resolution cryo-EM structures focusing solely on this compound or its direct involvement in visualizing pilus dynamics at high resolution were not extensively detailed. However, cryo-EM is a suitable method for investigating the structural context of TrbI within the larger T4SS apparatus and its potential conformational changes during pilus extension and retraction.
Cryo-electron tomography (cryo-ET), a related technique, can provide 3D structural information of protein complexes within their cellular environment, bridging the gap between light microscopy and higher-resolution techniques like single-particle analysis cryo-EM. thermofisher.comthermofisher.com This could be applied to visualize the arrangement of TrbI within the inner membrane component of the T4SS in situ.
Biochemical Assays for Protein Function and Interaction Kinetics (e.g., Pull-down assays, Affinity Purification Mass Spectrometry)
Biochemical assays are essential for characterizing the function of this compound and quantifying its interactions with other proteins. Techniques such as pull-down assays and affinity purification followed by mass spectrometry are commonly employed.
Pull-down assays are in vitro methods used to confirm protein-protein interactions by immobilizing one protein (the "bait") and incubating it with a solution containing potential binding partners (the "prey"). Interacting proteins are then "pulled down" with the bait and detected by techniques like Western blotting. While the search results mention biochemical analyses in a broader sense mdpi.comrutgers.edu, specific details of pull-down assays directly involving TrbI were not provided. However, studies using similar methodologies have investigated interactions between other T4SS proteins. researchgate.net
Genetic Engineering Approaches for Functional Dissection (e.g., Site-directed Mutagenesis, Gene Deletion)
Genetic engineering techniques are fundamental to understanding the functional contributions of this compound and specific amino acid residues or domains. Site-directed mutagenesis allows for specific amino acid substitutions, additions, or deletions within the trbI gene, enabling researchers to study the impact of these changes on TrbI function, localization, and interactions. Gene deletion involves removing the entire trbI gene to observe the resulting phenotype and determine if TrbI is essential for specific processes like conjugation or pilus formation.
Studies using trbI insertion mutants in Escherichia coli have shown that while these mutants remain quite transfer proficient, they exhibit increased resistance to F-pilus-specific phages. nih.gov Furthermore, some trbI mutant plasmids expressed unusually long F pili, suggesting a defect in pilus retraction. nih.govnih.gov This phenotypic observation supports the hypothesis that TrbI influences the kinetics of pilus outgrowth and/or retraction. nih.gov
Mutational analysis of interacting proteins, such as TraH, has also provided insights into the regions required for interaction with TrbI. nih.govnih.gov Genetic approaches, including the creation of knockout mice and siRNA/overexpression studies, have been used to define the function of other protein families, demonstrating the power of these techniques in functional dissection. nih.gov The amenability of protein systems to genetic engineering offers unique advantages for designing and testing modified proteins. yale.eduscripps.edu
Evolutionary Trajectories of Trbi and Conjugative Systems
Comparative Genomics and Conservation of trbI Across Diverse Conjugative Plasmids
Beyond F-like plasmids, trbI is also conserved in other plasmid types, such as IncP-1 plasmids. oup.com Phylogenetic analysis of trbI can sometimes reveal different grouping patterns compared to other backbone genes on these plasmids, suggesting complex evolutionary histories and potential recombination events. oup.com Homologs of TrbI have also been identified in T4SS associated with genomic islands, such as the Gonococcal Genetic Island (GGI), where they are often found alongside homologs of the pilin (B1175004) protein TraA. researchgate.net
The conservation of trbI underscores its functional significance in conjugation. TrbI (specifically PF03743.17) has been shown to enhance mating efficiency, a critical factor in the successful transfer of conjugative plasmids. biorxiv.org The conservation of interacting proteins like TrbB also suggests evolutionary pressure to maintain the functional partnerships within the conjugation machinery. asm.org
Table 1 provides examples of plasmid groups and the presence of trbI and associated conserved genes based on comparative genomic analyses.
| Plasmid Group (Example) | Associated Organism (Example) | Presence of trbI | Presence of traN | Presence of trbB | Operon Structure | Source |
| Group A (F-like) | Escherichia coli | Present | Present | Present | Single operon | frontiersin.org |
| Group B (F-like) | Yersinia pestis | Present | Present | Present | Bipartite operon | frontiersin.orgresearchgate.net |
| Group D (F-like) | Unknown | Present | Present | Present | Single operon | frontiersin.org |
| Group E (F-like) | Sphingomonas | Present | Present | Present | Two convergent operons | frontiersin.orgnih.gov |
| IncP-1 | Various | Present | Not specified | Not specified | Modular | oup.com |
| GGI-like T4SS | Neisseria gonorrhoeae | Present | Present | Not specified | Not specified | researchgate.net |
| pVA1-type | Vibrio spp. | Present | Present | Present | Not specified | asm.org |
Phylogenetic Analysis of TrbI Homologs within Bacterial Type IV Secretion Systems
Phylogenetic analyses place TrbI within the broader context of bacterial Type IV Secretion Systems (T4SS). TrbI is recognized as a homolog of VirB10, a central component of the membrane-spanning core complex in the Agrobacterium tumefaciens VirB/D4 T4SS, which serves as a model for Type IVA systems. ebi.ac.uk TrbI homologs, such as TrbI from IncP plasmids (TrbI_P), share homology in their C-terminal domains with VirB10 from the Agrobacterium tumefaciens Ti plasmid (VirB10_Ti) and TraO from IncI-type systems (TraO_I). nih.gov
While T4SSs share core components, phylogenetic studies of proteins like the secretion ATPase DotB and the core component DotG/TraO reveal distinct evolutionary lineages corresponding to different T4SS types, including Type IVA (T4ASS), Type IVB (T4BSS), and various conjugation systems like the Trb-type and F-type. frontiersin.org The T4SS found in pVA1-type plasmids, for example, has been identified through phylogenetic analysis as a novel member of the Trb-type T4SS. asm.org
The F-like T4SS, which includes TrbI, is considered a subset of the T4SS family. oup.comasm.orgnih.gov Although it contains homologs to core T4SS genes, it also possesses F-specific subunits. oup.com Phylogenetic analyses utilizing combinations of T4SS components, such as TraG, TrbL, and TrbE, are used to understand the evolutionary relationships and classifications of these diverse systems. asm.org
Co-evolution of TrbI with Associated Pilus Assembly and Retraction Proteins
TrbI plays a specific role in the dynamics of the conjugative pilus, particularly in its retraction in F-like systems. mdpi.comnih.govresearchgate.nettandfonline.comyorku.ca This function is mediated through interactions with other proteins involved in pilus biogenesis and dynamics. A key interaction partner of TrbI is TraH, a cysteine-rich protein unique to F-like systems. asm.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.gov This interaction is considered crucial for initiating pilus retraction. mdpi.com
TrbI is an inner membrane protein with a predicted N-terminal transmembrane anchor and a larger hydrophilic periplasmic domain. mdpi.com TraH, in contrast, is a periplasmic protein that associates with the outer membrane. mdpi.comresearchgate.netnih.gov The interaction between TrbI and TraH occurs in the periplasmic space and involves conserved sequences within the N-terminus of TraH. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov Studies using techniques like yeast two-hybrid analysis have mapped the interaction domains, showing that deletion of the N-terminal region of TraH can significantly increase its interaction with TrbI. researchgate.netnih.gov
TrbI is part of a larger protein interaction network that includes TrbB, TraW, TraU, and TraF. asm.orgnih.govtandfonline.comyorku.caresearchgate.net This network is hypothesized to span the cell envelope and regulate the dynamic processes of pilus extension and retraction. nih.govtandfonline.com Mutations in trbI can affect pilus morphology, sometimes resulting in abnormally long pili, which supports its role in regulating retraction. mdpi.com While mutations in trbI may not always abolish conjugation, they can impact its efficiency and sensitivity to male-specific phages. mdpi.comnih.gov The co-evolution of TrbI with these interacting partners ensures the proper assembly, function, and dynamic regulation of the conjugative pilus, which is essential for efficient DNA transfer. oup.commdpi.comnih.gov
Table 2 summarizes some of the key protein interactions involving TrbI in F-like systems.
| Protein | Interaction with TrbI | Predicted Localization | Role in Conjugation | Source |
| TraH | Direct interaction | Periplasm/Outer Membrane | Pilus retraction, Mating pair stabilization | asm.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.gov |
| TrbB | Part of interaction network | Periplasm | Potential chaperone, Pilus dynamics | asm.orgnih.govresearchgate.netresearchgate.net |
| TraW | Part of interaction network | Periplasm | Pilus assembly/retraction | asm.orgyorku.caresearchgate.net |
| TraU | Part of interaction network | Periplasm | Pilus dynamics, DNA transfer | asm.orgresearchgate.net |
| TraF | Part of interaction network | Periplasm | Pilus extension/retraction | asm.orgnih.govresearchgate.net |
Implications of TrbI Evolution for Conjugative Plasmid Host Range and Adaptation
Conjugation is a significant driver of bacterial evolution and adaptation by facilitating the rapid spread of genes that confer new capabilities. nih.govnih.gov The host range of a conjugative plasmid is not solely determined by the transfer machinery but is also influenced by factors in the recipient cell, such as the compatibility of replication and maintenance systems, as well as host defense mechanisms like restriction-modification systems and CRISPR-Cas immunity. nih.govnih.gov
Adaptive evolution can occur in both the plasmid and the host, influencing the success of conjugation and plasmid persistence. While some studies have shown that mutations, including insertions in trbI, can lead to reduced or abolished conjugation ability under specific conditions like phage predation, adaptive plasmid evolution can also lead to host-range expansion. nih.govasm.org This adaptation might involve changes in the conjugation machinery that improve transfer efficiency or overcome host barriers. nih.gov
Ecological factors play a role in the selective pressures that shape the evolution of conjugative systems and plasmid host range. For example, predation can influence the maintenance of conjugative plasmids within bacterial populations. asm.org The interplay between the evolutionary dynamics of TrbI and the rest of the conjugation machinery, host factors, and environmental pressures ultimately shapes the host range and long-term persistence of conjugative plasmids in diverse bacterial communities. asm.orgbiorxiv.orgmpg.de The evolution of conjugation rates themselves can be subject to selection, with potential trade-offs when competing with other plasmids. biorxiv.orgmpg.de
Future Research Directions and Unanswered Questions Regarding Trbi Protein
Elucidation of Atomic-Resolution Structures of TrbI in Complex with Partner Proteins
A significant gap in the current understanding of TrbI function is the lack of high-resolution structural data for the protein, particularly when it is part of its native complex. TrbI is known to be an inner membrane protein with a substantial periplasmic domain that interacts with a group of other T4SS proteins, including TraH, TraF, TraU, and TraW. mdpi.comnih.gov The interaction between TrbI and TraH is considered a critical step for initiating pilus retraction. mdpi.com
Future research must prioritize the determination of atomic-resolution structures of TrbI in its assembled state. Techniques such as cryo-electron microscopy (cryo-EM), which have proven successful in resolving the structures of large, dynamic protein assemblies, are ideally suited for this challenge. nih.govlbl.govlabmanager.com Obtaining a detailed structural map would allow researchers to:
Visualize the precise contact points between TrbI and its binding partners like TraH.
Understand the conformational changes that occur upon complex formation.
Provide a structural basis for the observation that the TrbI-TraH interaction is modulated by the N-terminal domains of TraH. nih.gov
Validate and refine models that propose the TrbI:TraH pair forms an envelope-spanning structure analogous to the core T4SS complex. mdpi.comasm.org
While some structural information on T4SS components exists, there is a notable lack of data for the periplasmic complexes involved in F-like systems. mdpi.com Closing this gap with high-resolution models is a crucial and attainable goal for future structural biology efforts. nih.govcnr.it
| Research Objective | Key Interaction Partners | Proposed Methodology | Potential Insights |
| Determine the 3D structure of the TrbI-containing periplasmic complex. | TraH, TraF, TraU, TraW mdpi.comnih.gov | Cryo-Electron Microscopy (Cryo-EM) nih.gov | Visualization of the complete sub-complex architecture. |
| Map the specific binding interface between TrbI and TraH. | TraH nih.gov | X-ray crystallography, Cryo-EM, NMR Spectroscopy | Identification of key residues mediating the interaction that initiates pilus retraction. |
| Analyze conformational states of TrbI. | TraH and other binding partners | Single-particle cryo-EM, Molecular Dynamics Simulations | Understanding the structural transitions between "off" and "on" states of the protein. |
Unraveling the Precise Molecular Switches Governing TrbI-Mediated Pilus Dynamics
TrbI is implicated as a crucial factor in the retraction of the conjugative pilus, a dynamic process of extension and shortening that allows the donor cell to engage with a recipient. nih.govmdpi.com In F-like systems, mutations in the trbI gene lead to the formation of exceptionally long pili, which is consistent with a failure in the retraction mechanism. asm.orgnih.gov However, the precise molecular events that trigger TrbI activity—the "molecular switch"—are not understood.
The initiation of retraction is thought to be triggered by the direct interaction of TrbI with TraH. mdpi.com Future research should focus on dissecting this activation mechanism. Key unanswered questions include:
What is the signal that prompts the TrbI-TraH interaction after the pilus has contacted a recipient cell?
How does the binding event translate into a mechanical force or conformational change that leads to pilus depolymerization at its base?
Although a Walker A motif is present in a region of TraH that interacts with TrbI, TraH exhibits no NTPase activity, suggesting the switch is not a simple ATP hydrolysis event. mdpi.comasm.org What, then, is the energetic basis for the switch?
Investigating these questions will require a combination of in-vivo functional assays, site-directed mutagenesis to probe key protein domains, and advanced biophysical techniques to study the real-time dynamics of the protein interactions. biorxiv.org Understanding this switch is fundamental to understanding how a T4SS can dynamically alter the pilus structure. nih.gov
Comprehensive Systems-Level Analysis of TrbI Integration into the T4SS Machinery
Future research should employ a holistic approach to map the position and function of the TrbI complex within the complete T4SS. This could involve:
In situ structural analysis: Using techniques like cryo-electron tomography (cryo-ET) to visualize the entire T4SS assembly within the bacterial cell envelope, which could reveal the relative positioning of the TrbI-TraH sub-complex and the core T4SS channel. nih.govplos.org
Protein-protein interaction mapping: Expanding on yeast two-hybrid studies to build a comprehensive interaction network for all components of a specific T4SS, confirming direct and indirect associations with the TrbI complex. nih.gov
Computational Modeling: Integrating structural, genetic, and biochemical data to build dynamic computational models of the entire T4SS, allowing for simulations of pilus assembly and retraction. researchgate.net
In some systems, such as the Agrobacterium tumefaciens Ti plasmid, TrbI is not essential for conjugation but significantly improves its efficiency, highlighting a modulatory rather than a core structural role. nih.govebi.ac.uk A systems-level view is necessary to understand how such modulatory components are integrated to fine-tune the function of the secretion apparatus.
Exploration of TrbI's Role in Less Characterized Conjugative Systems
Much of the detailed functional analysis of TrbI has been conducted on the F plasmid of E. coli. mdpi.comnih.gov However, TrbI homologs are found in a variety of other conjugative systems across different bacterial species and plasmid incompatibility groups, including IncP and Ti plasmids. nih.govebi.ac.uklncc.br Preliminary evidence suggests that the function of TrbI may not be universally conserved. For instance, in the T4SS of a pVA1-type plasmid in Vibrio parahaemolyticus, TrbI is not essential but is thought to regulate conjugal efficiency. asm.org Similarly, on the Ti plasmid pTiC58, trbI is one of the few trb genes that is not strictly essential for transfer. nih.govebi.ac.uk
A crucial avenue for future research is the comparative functional analysis of TrbI homologs from diverse and less-characterized conjugative systems. This would involve:
Identifying TrbI homologs through genomic and metagenomic surveys.
Performing genetic studies (e.g., creating deletion mutants) in these non-model systems to determine the effect on pilus formation and conjugation.
Conducting biochemical and cell biology experiments to see if the role in pilus retraction is a common feature or specific to F-like systems.
Such comparative studies will reveal the evolutionary plasticity of the TrbI protein and its role within the T4SS, providing broader insights into how these secretion systems have adapted to different bacterial hosts and environments.
| TrbI Homolog / System | Organism / Plasmid | Known or Predicted Role | Reference |
| TrbI | Escherichia coli (F plasmid) | Required for pilus retraction. nih.govmdpi.com | nih.govmdpi.com |
| TrbI | Agrobacterium tumefaciens (pTiC58) | Not essential, but increases conjugation efficiency. nih.govebi.ac.uk | nih.govebi.ac.uk |
| TrbI | Vibrio parahaemolyticus (pVA1-type) | Not essential, may regulate conjugation efficiency. asm.org | asm.org |
| TrbI | Mesorhizobium loti | Conjugal transfer protein TrbI homolog. lncc.br | lncc.br |
| TrbI (VirB10 family) | Plasmid RP4, pKJK5, etc. | Conjugal transfer protein. lncc.br | lncc.br |
Investigation of Environmental and Host Factors Influencing TrbI Activity
Future investigations should explore the impact of both environmental and host-specific factors on the function of TrbI. Research questions in this area include:
Does the expression or stability of TrbI change in response to environmental stressors such as temperature shifts, pH changes, or nutrient limitation? tu-dresden.denih.gov
Can the lipid composition of the host's inner membrane affect the anchoring, stability, or function of TrbI? researchgate.net
Are there host-encoded periplasmic proteins, such as chaperones or proteases, that interact with TrbI to modulate its activity or turnover?
Could changes in the ionic environment of the periplasm affect the conformation and interaction capabilities of the TrbI hydrophilic domain? plos.org
Answering these questions will require moving beyond pure plasmid-encoded systems and considering the interplay between the conjugative machinery and the host cell's physiology. This could reveal higher-level regulatory mechanisms that control horizontal gene transfer in response to changing conditions, with TrbI potentially acting as a sensor or a downstream target of such regulation.
Q & A
Q. What criteria validate TrbI’s interaction with pilus assembly machinery?
- Answer : Co-immunoprecipitation (Co-IP) with TraW or crosslinking followed by mass spectrometry (XL-MS) identifies direct interactions. Genetic epistasis analyses (e.g., double mutants) further confirm functional relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
